6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves several steps. The synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is typically synthesized through organic reactions involving the appropriate starting materials and reagents under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical analysis.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not explicitly detailed in the available literature. it is likely that the compound exerts its effects through binding to specific proteins or enzymes, thereby modulating their activity and function .
Comparison with Similar Compounds
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can be compared with other similar compounds, such as:
6-[(2-Methoxyanilino)carbonyl]-1-methyl-3-cyclohexene-1-carboxylic acid: This compound has a similar structure but with a methyl group at the 1-position.
This compound derivatives: These compounds have various substitutions on the cyclohexene ring or the anilino group, which can affect their chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Biological Activity
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS Number: 326920-49-4) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₅H₁₇NO₄, with a melting point of 143–144 °C. Its structure comprises a cyclohexene core substituted with a methoxyanilino group and a carboxylic acid moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇NO₄ |
Melting Point | 143–144 °C |
CAS Number | 326920-49-4 |
Anticancer Activity
Recent studies have begun to explore the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can significantly influence biological activity. A notable study highlighted that certain derivatives exhibited significant induction of apoptosis in liver cancer cells through caspase activation and cell cycle arrest .
The mechanisms underlying the biological activity of this compound may involve several pathways:
- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells. This suggests that this compound may also induce apoptosis through similar pathways.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases (e.g., S phase) has been observed in related studies, which could be a critical mechanism for its anticancer activity.
- Receptor Interaction : Compounds with similar structural motifs have been identified as agonists for specific receptors (e.g., GPR109A), which play roles in metabolic regulation and inflammation .
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Anticancer Properties : In vitro assays demonstrated that certain derivatives exhibited enhanced cytotoxicity against HepG2 liver cancer cells compared to their parent compounds. The most effective derivatives were further tested against multiple cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
- Toxicological Assessment : Toxicological profiles of related compounds suggest that while some exhibit low toxicity, others may pose risks depending on their metabolic pathways. Understanding these profiles is essential for evaluating the safety and efficacy of new derivatives .
Properties
IUPAC Name |
6-[(2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h2-5,8-11H,6-7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSHKQYJZNXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.